1,3-Bis(4-aminophenoxy)benzene
Overview
Description
1,3-Bis(4-aminophenoxy)benzene is an aromatic ether diamine compound with the molecular formula C18H16N2O2. It consists of a benzene ring substituted with two 4-aminophenoxy groups at the 1 and 3 positions. This compound is known for its flexibility and reduced rigidity due to the presence of ether linkages, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides .
Mechanism of Action
Target of Action
1,3-Bis(4-aminophenoxy)benzene is a chemical compound with two ether bonds and three phenyl rings . The structure of this compound contains two amine units, which have strong nucleophilicity . These amine units can react with common electrophilic reagents .
Mode of Action
The amine units in the structure of this compound can undergo condensation reactions with common electrophilic reagents . For example, it has been reported that this compound can react with ethyl isothiocyanate to produce the corresponding thiourea derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity with electrophilic reagents suggests that the presence of such reagents in the environment could affect its action . Additionally, its solubility in polar organic solvents suggests that the solvent environment could also influence its action .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to prepare a series of polyimide oligomer (Oligo-PI) resins with controlled molecular weights through polymerization reactions
Molecular Mechanism
It is known to participate in polymerization reactions to form polyimide oligomers
Temporal Effects in Laboratory Settings
It is known to have a melting point of 115-118 °C , suggesting that it is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-aminophenoxy)benzene can be synthesized through a two-step process:
Condensation Reaction: Resorcinol reacts with 4-nitrochlorobenzene to form 1,3-bis(4-nitrophenoxy)benzene.
Reduction Reaction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amino groups using hydrogenation, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-aminophenoxy)benzene undergoes various chemical reactions, including:
Condensation Reactions: The amino groups can react with electrophilic reagents to form imines or amides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include aldehydes, ketones, and acid chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Condensation Products: Imines, amides, and other nitrogen-containing compounds.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
1,3-Bis(4-aminophenoxy)benzene has a wide range of applications in scientific research:
Medicine: Research into its use as a building block for pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
1,4-Bis(4-aminophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and properties.
4,4’-Diaminodiphenyl ether: Another aromatic ether diamine with different applications and properties.
Uniqueness: 1,3-Bis(4-aminophenoxy)benzene is unique due to its specific substitution pattern, which imparts flexibility and reduces rigidity in polymer chains. This makes it particularly valuable in the synthesis of polyimides with enhanced processability and solubility .
Properties
IUPAC Name |
4-[3-(4-aminophenoxy)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRYUDHUFLKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051914 | |
Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-46-1 | |
Record name | 1,3-Bis(4-aminophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2479-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-(1,3-phenylenebis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Phenylenedi(4-aminophenyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(4-aminophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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